(±)-Heraclenol
Description
Structure
3D Structure
Properties
IUPAC Name |
9-(2,3-dihydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O6/c1-16(2,19)11(17)8-21-15-13-10(5-6-20-13)7-9-3-4-12(18)22-14(9)15/h3-7,11,17,19H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOINLJRVEBYARJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31575-93-6, 26091-76-9 | |
| Record name | Heraclenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=306227 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 26091-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | (R)-Heraclenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030745 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Isolation, Characterization, and Structural Elucidation Methodologies of ± Heraclenol
Extraction Methodologies from Diverse Botanical Sources
(±)-Heraclenol, a naturally occurring coumarin (B35378), has been successfully isolated from a wide array of plant species. The initial and most critical step in its procurement is the extraction from these botanical matrices.
This compound has been identified and extracted from a diverse range of plant species, highlighting its widespread distribution within the plant kingdom. Research has documented its presence in the following plants:
Angelica lucida : The fruits of this plant have been a source for the isolation of this compound. nih.govglpbio.comchemsrc.comchemicalbook.com
Ducrosia anethifolia : The roots of this species are also known to contain this compound.
Prangos pabularia : This plant is another source from which this compound has been isolated. plos.orgtandfonline.complos.orgnih.gov
Magydaris pastinacea : Both the seeds and other parts of this plant have yielded this compound. nih.govnih.govunica.ittandfonline.comsci-hub.sescispace.com
Heracleum dissectum : The roots and seeds of this plant have been found to contain this compound. researchgate.netnih.govresearchgate.netmdpi.cominformahealthcare.commedchemexpress.cn
Heracleum candicans : The fruits and roots of this species are known sources of this compound. nih.govresearchgate.netjchemrev.comnih.govresearchgate.net
Citrus reticulata Blanco : This common mandarin fruit has also been identified as a source of this compound. researchgate.net
Magydaris tomentosa : The flowers of this plant have been used for the extraction of this compound. unipa.ittandfonline.comthieme-connect.de
Angelica dahurica var. formosana cv. Chuanbaizhi : The roots of this variety have been studied for their chemical constituents, including this compound. ebi.ac.uk
Table 1: Botanical Sources of this compound
| Plant Species | Part(s) Used for Extraction |
| Angelica lucida | Fruits nih.govglpbio.comchemsrc.comchemicalbook.com |
| Ducrosia anethifolia | Roots |
| Prangos pabularia | Roots plos.orgtandfonline.complos.orgnih.gov |
| Magydaris pastinacea | Seeds nih.govnih.govunica.ittandfonline.comscispace.com |
| Heracleum dissectum | Roots, Seeds researchgate.netnih.govresearchgate.netmdpi.cominformahealthcare.commedchemexpress.cn |
| Heracleum candicans | Fruits, Roots nih.govresearchgate.netjchemrev.comnih.govresearchgate.net |
| Citrus reticulata Blanco | Fruit researchgate.net |
| Magydaris tomentosa | Flowers unipa.ittandfonline.comthieme-connect.de |
| Angelica dahurica var. formosana cv. Chuanbaizhi | Roots ebi.ac.uk |
The efficiency of this compound extraction is heavily dependent on the choice of solvent and the extraction method employed. Researchers have utilized a variety of solvents and techniques to maximize the yield of this compound from plant materials.
Commonly, the dried and powdered plant material is subjected to extraction with different solvents, often in a sequential manner based on polarity. For instance, the aerial parts of Angelica lucida were pulverized and extracted with petroleum ether followed by methanol (B129727). nih.gov Similarly, the roots of Prangos pabularia were extracted using a dichloromethane (B109758):methanol (1:1) solvent system. plos.org
In the case of Magydaris tomentosa flowers, extraction was performed with acetone (B3395972) and subsequently with methanol at room temperature. unipa.it For Heracleum dissectum roots, a methanolic extract was prepared. researchgate.net Pressurized liquid extraction (PLE) has also been explored, using solvents of varying polarity like dichloromethane, petroleum ether, and methanol at different temperatures to optimize the extraction of coumarins. mdpi.com For example, a 30% aqueous methanolic extract was found to be most effective for extracting heraclenol from Heracleum candicans fruits. mdpi.com
The choice of solvent significantly impacts the profile of extracted compounds. Methanol and dichloromethane have been identified as highly suitable for the extraction of coumarins. mdpi.com The use of solvent partitioning is another strategy to separate compounds based on their differential solubility in immiscible liquids.
Identification of Specific Plant Species as Research Sources (e.g., Angelica lucida, Ducrosia anethifolia, Prangos pabularia, Magydaris pastinacea, Heracleum dissectum, Heracleum candicans, Citrus reticulata Blanco, Magydaris tomentosa, Angelica dahurica var. formosana cv. Chuanbaizhi)
Chromatographic Purification Techniques for this compound Isolation
Following extraction, the crude plant extract, which contains a complex mixture of phytochemicals, must undergo purification to isolate this compound. Chromatographic techniques are indispensable for this purpose.
Column chromatography is a fundamental technique for the purification of this compound. Silica (B1680970) gel is the most commonly used stationary phase due to its high polarity, which allows for the separation of compounds based on their polarity. For example, the methanolic extract of Magydaris pastinacea seeds was subjected to vacuum-liquid chromatography (VLC) on silica gel, followed by further column chromatography. nih.govtandfonline.com Similarly, extracts from Angelica dahurica var. formosana cv. Chuanbaizhi and Prangos pabularia were purified using repeated silica gel column chromatography. plos.org
In addition to silica gel, Sephadex LH-20 is another valuable stationary phase used in column chromatography for the purification of this compound. nih.govnih.govtandfonline.com It is often used for size-exclusion chromatography, separating molecules based on their size. For instance, fractions from the silica gel chromatography of Magydaris pastinacea extracts were further purified using a Sephadex LH-20 column with methanol as the eluent. nih.govnih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical determination and preparative isolation of this compound. Its high resolution and sensitivity make it ideal for separating complex mixtures.
In an analytical context, HPLC can be used to quantify the amount of this compound in an extract. For example, a reversed-phase HPLC method was developed to quantify cytotoxic constituents, including heraclenol, in Prangos pabularia. plos.org This method utilized a C18 column and a gradient water-methanol solvent system. plos.org
In a preparative context, semi-preparative HPLC is employed to isolate pure this compound from partially purified fractions. For instance, the purification of extracts from Magydaris pastinacea involved semi-preparative HPLC. nih.govtandfonline.com Similarly, compounds from Angelica dahurica var. formosana cv. Chuanbaizhi were purified by HPLC after initial column chromatography. Chiral HPLC has also been utilized to separate enantiomers. nih.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively in the study of this compound. Its primary application is in monitoring the progress of column chromatography separations. nih.govnih.gov By spotting fractions collected from the column onto a TLC plate and developing it with an appropriate solvent system, researchers can identify which fractions contain the compound of interest and pool them accordingly.
TLC is also used for purification on a smaller scale, known as preparative TLC (pTLC). In the isolation of this compound from Magydaris tomentosa, fractions from column chromatography were further purified by preparative TLC to yield the pure compound. unipa.it Furthermore, a simple TLC method has been developed for the simultaneous determination of heraclenin (B16319) and heraclenol in the roots of Heracleum candicans. researchgate.net
Vacuum Liquid Chromatography (VLC) in Fractionation Strategies
Vacuum Liquid Chromatography (VLC) is a crucial initial step in the purification of this compound from crude plant extracts. unica.itnih.gov This technique is favored for its efficiency in handling large sample quantities and achieving a preliminary separation of compounds based on their polarity. scispace.com
In a typical procedure, a crude extract, such as a petroleum ether or ethyl acetate (B1210297) extract of plant material, is subjected to VLC. nih.gov The stationary phase is commonly silica gel, and the mobile phase consists of a solvent gradient of increasing polarity, for instance, a step gradient of n-hexane and ethyl acetate. nih.govscispace.com This process yields multiple fractions, which are then analyzed by Thin Layer Chromatography (TLC) to identify those containing the target compound. nih.gov Fractions with similar TLC profiles are often combined for further purification steps, which may include column chromatography or High-Performance Liquid Chromatography (HPLC). unica.itnih.govscispace.com For example, VLC has been successfully employed in the fractionation of extracts from Magydaris pastinacea and Heracleum candicans to isolate heraclenol and other coumarins. unica.itresearchgate.net
Advanced Spectroscopic and Spectrometric Approaches to Structural Elucidation
Following isolation, a suite of advanced spectroscopic and spectrometric methods is employed to determine the precise chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are utilized for a complete and unambiguous assignment of all proton and carbon signals. unica.itsci-hub.seljmu.ac.uk
¹H NMR spectra reveal the chemical shifts, coupling constants, and multiplicities of the protons, offering insights into the connectivity of the molecule. For instance, characteristic doublets for the furan (B31954) ring protons and the coumarin ring protons at H-3 and H-4 are readily identified. unica.itsci-hub.se
¹³C NMR spectra provide information on the number and types of carbon atoms present. Two-dimensional NMR techniques are then used to establish correlations between protons and carbons. sci-hub.se
COSY (Correlation Spectroscopy) identifies proton-proton couplings, helping to piece together adjacent proton networks. sci-hub.se
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. unica.itscispace.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting different structural fragments and establishing the position of substituents on the coumarin nucleus. unica.itscispace.comsci-hub.se For example, HMBC data can confirm the placement of the side chain at C-8. sci-hub.se
The comprehensive analysis of these NMR data allows for the complete assignment of the planar structure of heraclenol. unica.itsci-hub.se
Table 1: ¹H NMR Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-3 | 6.37 | d | 9.5 |
| H-4 | 7.76 | d | 9.5 |
| H-5 | 7.38 | s | |
| H-9 | 7.68 | d | |
| H-10 | 6.82 | d | |
| H-11a | 4.74 | dd | |
| H-11b | 4.39 | dd |
Data sourced from a study on compounds isolated from Ferula ovina. sci-hub.se
Table 2: ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ) ppm |
|---|---|
| C-2 | 160.0 |
| C-3 | |
| C-4 | |
| C-4a | 116.4 |
| C-5 | |
| C-6 | 126.0 |
| C-7 | 148.0 |
| C-8 | 3.15 |
| C-8a | 143.5 |
| C-9 | |
| C-10 |
Data sourced from a study on compounds isolated from Ferula ovina. sci-hub.se
Mass Spectrometry (MS), including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS), for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) is particularly valuable as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. unica.itmdpi.comtandfonline.com
For instance, the HR-ESIMS of a related compound showed a molecular ion peak [M+H]⁺ at m/z 277.1078, which is consistent with the molecular formula C₁₅H₁₆O₅. unica.ittandfonline.com The fragmentation pattern observed in the mass spectrum can also provide structural information, corroborating the data obtained from NMR spectroscopy. mdpi.com
Electronic Circular Dichroism (ECD) Data Analysis for Absolute Configuration Determination
While NMR and MS can define the planar structure of heraclenol, they cannot determine its absolute configuration in chiral molecules. Electronic Circular Dichroism (ECD) spectroscopy is a key technique used for this purpose. unica.itscispace.comtandfonline.com Since this compound is a racemate, it does not exhibit an ECD signal. mdpi.com However, the absolute configuration of its enantiomers can be determined by comparing their experimental ECD spectra with theoretically calculated spectra or by chemical correlation to a compound of known stereochemistry. unica.itmdpi.com
For example, the absolute configuration of a related dihydrofurocoumarin was established by analyzing its ECD spectrum. unica.itscispace.com A positive Cotton effect at a specific wavelength was correlated to the n → π* electronic transition of the lactone ring, allowing for the assignment of the absolute configuration based on established rules. unica.it This principle can be applied to the separated enantiomers of heraclenol to assign their (R) and (S) configurations. mdpi.com
Infrared (IR) Spectroscopy and Elemental Analysis in Structural Confirmation
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the this compound molecule. The IR spectrum of a coumarin derivative typically shows characteristic absorption bands for a lactone carbonyl group (around 1732 cm⁻¹) and aromatic moieties (around 1606 and 1566 cm⁻¹). mdpi.com These data serve as a confirmation of the structural features deduced from NMR and MS.
Elemental analysis, which determines the percentage composition of elements (carbon, hydrogen, oxygen), provides further verification of the molecular formula established by high-resolution mass spectrometry. researchgate.net
Synthetic and Biosynthetic Pathways of ± Heraclenol and Its Analogs
Biosynthetic Investigations of (±)-Heraclenol in Plant Systems
This compound is a secondary metabolite found in various plant species, particularly within the Apiaceae and Rutaceae families. nih.govjchemrev.com Its biosynthesis is a complex process involving multiple enzymatic steps, beginning with the general phenylpropanoid pathway and leading to the characteristic furanocoumarin scaffold.
The biosynthesis of furanocoumarins like this compound originates from the amino acid phenylalanine, which is converted to cinnamic acid and then to p-coumaric acid. A key precursor is umbelliferone (B1683723) (7-hydroxycoumarin), which is formed through the ortho-hydroxylation of p-coumaric acid. researchgate.net The pathway to linear furanocoumarins involves the prenylation of umbelliferone to produce demethylsuberosin. researchgate.net This is followed by cyclization to form (+)-marmesin, which is then converted to psoralen (B192213). researchgate.net Hydroxylation and subsequent alkylation or other modifications of the psoralen core lead to a variety of furanocoumarins.
The biosynthesis of O-prenylated furanocoumarins, a class that includes precursors to heraclenol, has been a subject of detailed study. For instance, in grapefruit, two distinct O-geranylation pathways are catalyzed by umbelliferone 7-O-geranyltransferase (U7OGT) and bergaptol (B1666848) 5-O-geranyltransferase (B5OGT). biorxiv.org These enzymes transfer a geranyl group to their respective coumarin (B35378) substrates, a crucial step in the formation of more complex furanocoumarins. biorxiv.org While the specific enzymes leading directly to this compound are not fully elucidated, the general pathway involves the hydroxylation of a furanocoumarin precursor followed by the addition of a dihydroxy-isopentenyl moiety.
The production of furanocoumarins is genetically controlled and can be influenced by environmental factors. Research has focused on identifying and characterizing the genes encoding the enzymes involved in the biosynthetic pathway. A significant breakthrough has been the identification of aromatic O-prenyltransferase (O-PT) genes from the UbiA superfamily in both grapefruit (Citrus × paradisi) and Angelica keiskei. biorxiv.orgpnas.org These enzymes are responsible for attaching prenyl side chains to aromatic molecules like coumarins, a key step in the biosynthesis of compounds structurally related to heraclenol. biorxiv.orgpnas.org
Phylogenetic analysis suggests that the ability to perform aromatic O-prenylation evolved independently in these distant plant families from the same ancestral gene. biorxiv.orgpnas.org This parallel evolution highlights the importance of O-prenylated coumarins in plant defense mechanisms. biorxiv.org The expression of these genes and the subsequent accumulation of furanocoumarins are often tissue-specific, with high concentrations found in oil cavities and ducts, and can be induced by stressors such as UV radiation or pathogen attack. biorxiv.org
Elucidation of Enzymatic Pathways and Identification of Precursors
Total Synthesis Approaches to this compound
The total synthesis of this compound and its analogs has been an area of interest for organic chemists. While specific total synthesis routes for this compound are not extensively detailed in the provided search results, general strategies for the synthesis of furanocoumarins often involve the construction of the coumarin nucleus followed by the annulation of the furan (B31954) ring. The synthesis of related monoterpenic alkaloids has been achieved through methods like intramolecular Heck annulation. researchgate.net The synthesis of complex natural products often relies on multi-step sequences starting from readily available precursors. For example, the synthesis of herqulines B and C was accomplished starting from tyrosine through dimerization, macrocyclization, and a series of reductions. nih.gov
Semi-Synthetic Modifications and Derivatives of this compound
Semi-synthetic approaches and microbial transformations offer pathways to novel derivatives of this compound with potentially altered biological activities.
The acetylation of heraclenol has been reported as a method to produce its acetate (B1210297) derivative. In one study, (−)-Heraclenol was treated with acetic anhydride (B1165640) in pyridine (B92270) to yield (+)-heraclenol acetate. nih.govscispace.comunica.ittandfonline.com This reaction demonstrates a straightforward method for modifying the hydroxyl group of heraclenol, which can be useful for structure-activity relationship studies. The specific optical rotation of the starting material, (−)-heraclenol, was used to establish the absolute configuration of the resulting (+)-heraclenol acetate as S. nih.govtandfonline.com
Table 1: Semi-synthesis of (+)-Heraclenol Acetate
| Reactant | Reagent | Solvent | Product |
|---|
Microbial transformations can be powerful tools for the stereospecific synthesis of complex molecules. A notable example is the biotransformation of (+)-heraclenin to (−)-heraclenol by the fungus Aspergillus niger. researchgate.netresearchgate.net This transformation involves the stereospecific hydrolysis of the epoxide ring in (+)-heraclenin to produce the corresponding diol, (−)-heraclenol, as the sole product. researchgate.netresearchgate.net This method provides a biocatalytic route to (−)-heraclenol, which can be difficult to achieve through traditional chemical synthesis. researchgate.net Aspergillus niger is known for its ability to perform a variety of biotransformations, including hydroxylations, oxidations, and epoxide hydrolysis, on a wide range of organic compounds. researchgate.netnih.gov
Table 2: Microbial Transformation of (+)-Heraclenin
| Substrate | Microorganism | Reaction Type | Product |
|---|
Mechanistic Biological Activities of ± Heraclenol and Its Derivatives
Antimicrobial and Antibiofilm Research
(±)-Heraclenol has demonstrated a notable range of antimicrobial and antibiofilm properties. Studies have explored its spectrum of activity against various bacterial pathogens, its specific molecular targets, its ability to disrupt biofilm formation, and its efficacy in preclinical animal models.
Inhibition of Bacterial Growth: Spectrum of Activity
This compound has been evaluated for its inhibitory effects against a diverse panel of bacteria, including significant human pathogens. Research indicates that its antibacterial activity may be linked to the coumarin (B35378) ring, a structure known to inhibit nucleic acid synthesis in bacteria. cabidigitallibrary.org Furthermore, the presence of a prenyl group in its structure is thought to enhance lipophilicity, potentially aiding its passage through the bacterial cell wall. cabidigitallibrary.org
The compound has shown activity against several Gram-positive and Gram-negative bacteria. Notably, it has been tested against Mycobacterium tuberculosis, M. avium, and M. kansasii. nih.govresearchgate.net While specific MIC values for M. avium and M. kansasii are not detailed in some reports, one study indicated an MIC of 10.0 μg/mL against Mycobacterium tuberculosis.
In studies involving Uropathogenic Escherichia coli (UPEC), a high MIC value of 1024 µg/mL was observed. researchgate.net Other research has reported a broader spectrum of activity with varying MICs against pathogens such as Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Enterobacter cloacae, Klebsiella pneumoniae, and the oral pathogens Streptococcus mutans and Streptococcus viridans. nih.govresearchgate.netresearchgate.netuniv-tiaret.dzbezmialem.edu.tr Moderate antimicrobial activity has also been noted against Bacillus sphaericus and Chromobacterium violaceum. nih.govresearchgate.netuniv-tiaret.dzresearchgate.net Additionally, the related compound heraclenin (B16319), from which heraclenol can be derived, has been tested against the plant pathogen Xanthomonas oryzae pv. Oryzae.
Table 1: Documented Antimicrobial Activity of this compound
| Bacterial Species | Activity/MIC Value | Reference(s) |
|---|---|---|
| Mycobacterium tuberculosis | MIC: 10.0 μg/mL | |
| Mycobacterium avium | Tested | nih.govresearchgate.net |
| Mycobacterium kansasii | Tested | nih.govresearchgate.net |
| Uropathogenic Escherichia coli (UPEC) | MIC: 1024 µg/mL | researchgate.net |
| Staphylococcus aureus | MIC: 0.68 mg/mL | researchgate.netresearchgate.net |
| Bacillus subtilis | Active | bezmialem.edu.tr |
| Pseudomonas aeruginosa | MIC: 0.70 mg/mL | researchgate.netresearchgate.net |
| Chromobacterium violaceum | Moderate Activity | nih.govresearchgate.netuniv-tiaret.dzresearchgate.net |
| Xanthomonas oryzae pv. Oryzae | Related compound tested | |
| Bacillus sphaericus | Moderate Activity | nih.govresearchgate.netuniv-tiaret.dzresearchgate.net |
| Enterobacter cloacae | MIC: 0.77 mg/mL | researchgate.netresearchgate.net |
| Klebsiella pneumoniae | MIC: 0.85 mg/mL | researchgate.netresearchgate.net |
| Streptococcus mutans | MIC: 0.53 mg/mL | researchgate.netresearchgate.net |
Specific Molecular Targets and Mechanisms of Action
A key mechanism of this compound's antibacterial activity is the selective inhibition of bacterial histidine biosynthesis. researchgate.net This pathway is essential for bacterial survival and is absent in humans, making it an attractive target for antimicrobial agents.
Molecular docking studies have revealed that this compound efficiently binds to the active site of HisC, a histidinol-phosphate aminotransferase. researchgate.net This binding is thought to block the conversion of imidazole-acetol-phosphate to histidinol-phosphate, a critical step in the histidine biosynthesis pathway. By preventing the native substrate from accessing the enzyme's active site, this compound effectively halts the production of histidine, which is likely responsible for its antibacterial and antibiofilm effects. researchgate.net
Disruption of Biofilm Formation and Associated Mechanisms
Biofilm formation is a critical virulence mechanism for many bacteria, contributing to chronic infections and antimicrobial resistance. this compound has demonstrated significant antibiofilm activity, particularly against Uropathogenic Escherichia coli (UPEC).
Preclinical In Vivo Efficacy in Animal Models of Bacterial Infection
The in vitro findings of this compound's activity against UPEC have been further investigated in preclinical animal models. Specifically, a murine catheter-associated urinary tract infection (UTI) model was utilized to assess its in vivo efficacy. researchgate.net
In these studies, treatment with this compound resulted in a significant reduction of the bacterial load in the bladder, kidneys, and urine, with a decrease of ≥4 logs. Histopathological analysis of the bladder and kidney tissues from treated mice showed a reversal of inflammatory changes, restoring a more normal morphology. researchgate.net These findings suggest that this compound is effective in clearing the infection in this in vivo model.
Anti-Inflammatory Research
Beyond its antimicrobial properties, the genus Heracleum is known for its anti-inflammatory effects, largely attributed to its rich content of coumarins. researchgate.netuniv-tiaret.dz
Modulation of Pro-Inflammatory Mediators
Research has indicated that compounds from the Heracleum genus can modulate key signaling molecules involved in the inflammatory response. Specifically, (-)-Heraclenol (B11927913) has been tested for its ability to inhibit the production of pro-inflammatory cytokines. Experimental results have shown that it significantly affects the production of Tumor Necrosis Factor-alpha (TNF-α), a critical mediator in systemic inflammation.
Interaction with Key Inflammatory Pathways and Molecular Targets
This compound, a member of the furanocoumarin class of natural compounds, and its derivatives are implicated in the modulation of inflammatory responses through their interaction with critical signaling pathways. The anti-inflammatory properties of coumarins, particularly those isolated from the Heracleum genus, are well-documented and are often attributed to their ability to interfere with the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. koreascience.krresearchgate.netmdpi.com These pathways are central to the production of pro-inflammatory mediators.
Research on various coumarins from Heracleum species has demonstrated their capacity to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes responsible for the synthesis of nitric oxide (NO) and prostaglandins, respectively. researchgate.net This suppression is often linked to the inhibition of NF-κB activation, which involves preventing the degradation of its inhibitor, IκB-α, and thereby blocking the translocation of the p65 subunit to the nucleus. koreascience.kracs.org Furthermore, the phosphorylation of MAPK pathway components such as ERK1/2, p38, and JNK can be attenuated by these compounds. koreascience.kr
Specifically, studies involving (-)-Heraclenol have shown it significantly affects the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α). doaj.org While direct, comprehensive mechanistic studies on this compound are limited, research on closely related compounds and extracts provides strong evidence for its mode of action. For instance, (S)-heraclenol was isolated from Magydaris pastinacea in a study where other novel compounds from the same plant were found to inhibit COX-2 expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. researchgate.net Similarly, heraclenol-3″-O-β-glucoside, isolated from Heracleum sphondylium, was identified as a potent inhibitor of carrageenan and prostaglandin (B15479496) E2-induced edema, indicating a significant anti-inflammatory effect. nih.gov The collective evidence suggests that the anti-inflammatory activity of heraclenol and its derivatives is mediated by the downregulation of pro-inflammatory enzymes and cytokines through the modulation of the NF-κB and MAPK signaling pathways. researchgate.net
Antiproliferative and Cytotoxic Studies in Preclinical Cancer Models
The potential of this compound and related furanocoumarins as anticancer agents has been explored in various preclinical studies. These investigations highlight their ability to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis.
Heraclenol and its derivatives have demonstrated cytotoxic activity against a range of human cancer cell lines. medchemexpress.com In one comprehensive study, heraclenol isolated from Prangos pabularia was evaluated as part of a panel of compounds for its cytotoxic effects against six distinct human cancer cell lines. researchgate.net The screening included lung (A549, NCI-H322), epidermoid carcinoma (A431), melanoma (A375), prostate (PC-3), and colon (HCT-116) cells, revealing broad-spectrum activity for most of the tested constituents. researchgate.net
In a separate investigation, coumarins isolated from Magydaris pastinacea, including (S)-heraclenol, were assessed for their cytotoxicity on the HeLa cervical cancer cell line. nih.govtandfonline.com Furthermore, heraclenol obtained from Ducrosia anethifolia was shown to exert a potent antiproliferative effect on both sensitive and multidrug-resistant mouse T-lymphoma cells, indicating its potential to overcome certain mechanisms of drug resistance. tandfonline.com Although specific IC50 values for heraclenol are not always detailed, its inclusion in these broad screenings confirms its role as a bioactive cytotoxic agent.
Table 1: Cancer Cell Lines Screened for Cytotoxicity Against Heraclenol or Heraclenol-Containing Extracts
| Cell Line | Cancer Type | Reference |
|---|---|---|
| HeLa | Cervical Cancer | nih.gov, tandfonline.com |
| A549 | Lung Cancer | researchgate.net |
| NCI-H322 | Lung Cancer | researchgate.net |
| A431 | Epidermoid Carcinoma | researchgate.net |
| A375 | Melanoma | researchgate.net |
| PC-3 | Prostate Cancer | researchgate.net |
| HCT-116 | Colon Cancer | researchgate.net |
| L5178Y (Mouse) | T-cell Lymphoma | tandfonline.com |
Beyond general cytotoxicity, evidence points towards the ability of heraclenol-related compounds to induce apoptosis in cancer cells, particularly in leukemic cell lines. Apoptosis is a critical mechanism for eliminating neoplastic cells and is often dysregulated in cancer. medsci.org The process can be triggered through intrinsic pathways, which frequently involve the modulation of the Bax/Bcl-2 protein ratio, leading to caspase activation. rjraap.com
Studies on furanocoumarins structurally similar to heraclenol have provided insight into these mechanisms. For instance, heraclenin, which shares a core structure with heraclenol, was found to induce apoptosis in Jurkat leukemia cells. tandfonline.com Heraclenol itself was tested against mouse T-lymphoma (L5178Y) cells, where it displayed potent antiproliferative effects, a hallmark that is often linked to the initiation of apoptosis. tandfonline.com The induction of apoptosis in various acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) cell lines, such as KG-1, HL60, and K562, by other therapeutic agents often involves the downregulation of survival pathways like NF-κB and the upregulation of pro-apoptotic proteins like caspases. medsci.orgrjraap.comwaocp.org These established mechanisms provide a framework for understanding the potential apoptotic action of this compound in leukemic cells.
Evaluation of Cytotoxicity on Diverse Cancer Cell Lines (e.g., HeLa, A549, NCI-H322, A431, A375, PC-3, HCT-116)
Enzyme Inhibition Studies
This compound and its derivatives have been identified as potent inhibitors of specific enzymes that are relevant to cancer and neurodegenerative diseases, demonstrating selectivity that could be therapeutically advantageous.
Carbonic anhydrases (CAs) are metalloenzymes that play a role in pH regulation. The tumor-associated isoforms, hCA IX and hCA XII, are overexpressed in many hypoxic solid tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival, proliferation, and invasion. researchgate.netnih.gov This makes them attractive targets for anticancer drug development. nih.gov
A study on coumarins from Magydaris pastinacea revealed that (S)-heraclenol is a potent and selective inhibitor of these tumor-associated isoforms. nih.gov It demonstrated significant inhibitory activity against hCA IX with an inhibition constant (Ki) of 27.5 nM. nih.gov Notably, (S)-heraclenol was inactive against the ubiquitous, off-target cytosolic isoforms hCA I and hCA II (Ki > 10,000 nM), which are often associated with the side effects of non-selective CA inhibitors. nih.govtandfonline.com The acetylation of (S)-heraclenol to form (+)-heraclenol acetate (B1210297) led to a reduction in its inhibitory effect but increased its selectivity for hCA IX over hCA XII. nih.gov This high selectivity for tumor-related isoforms highlights the therapeutic potential of the heraclenol scaffold.
Table 2: Carbonic Anhydrase Inhibition Profile of (S)-Heraclenol
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
|---|---|---|---|---|---|
| (S)-Heraclenol | >10000 | >10000 | 27.5 | 154.5 | nih.gov |
Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. upol.cz While AChE is the primary target for treating Alzheimer's disease, BuChE has emerged as an important therapeutic target as its activity increases in later stages of the disease. researchgate.net
Research on furanocoumarins from Angelica archangelica has shown that derivatives of heraclenol can act as selective cholinesterase inhibitors. acs.orgnih.govresearchgate.net Specifically, heraclenol-2′-O-angelate was found to be a significant inhibitor of BuChE with a half-maximal inhibitory concentration (IC50) of 7.5 μM. acs.orgnih.govresearchgate.net This compound, however, was inactive against AChE, demonstrating strong selectivity for BuChE. researchgate.net Structure-activity relationship studies suggest that furanocoumarins substituted at the C-8 position, such as heraclenol, tend to be active against BuChE. acs.orgnih.govmdpi.com This selective inhibition of BuChE by a heraclenol derivative underscores its potential for development as a therapeutic agent for neurodegenerative disorders.
Table 3: Cholinesterase Inhibition Profile of a Heraclenol Derivative
| Compound | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) | Reference |
|---|---|---|---|
| Heraclenol-2′-O-angelate | Inactive | 7.5 | researchgate.net, acs.org, nih.gov |
Glycosidase (α-Amylase, α-Glucosidase) Inhibition Research
Research into the glycosidase-inhibiting properties of furanocoumarins has identified several compounds with the ability to inhibit α-amylase and α-glucosidase. While direct studies on this compound are limited in this specific area, related compounds from the Heracleum genus have demonstrated notable activity. For example, extracts from Heracleum persicum have shown significant inhibitory effects on α-glucosidase. researchgate.net Similarly, leaf extracts of Heracleum humile exhibited good α-glucosidase and moderate α-amylase inhibitory potential. researchgate.net These findings suggest that furanocoumarins as a class, including potentially this compound, could interfere with carbohydrate metabolism, a key process in managing blood glucose levels. The inhibition of these enzymes can slow the digestion of carbohydrates, leading to a more gradual release of glucose into the bloodstream.
Table 1: Glycosidase Inhibition by Related Compounds
| Compound/Extract | Enzyme | Activity | IC50 Value | Source |
| Heracleum persicum root extract | α-Glucosidase | Significant inhibition | Not specified | researchgate.net |
| Heracleum humile leaf extract | α-Glucosidase | Good inhibition | Not specified | researchgate.net |
| Heracleum humile leaf extract | α-Amylase | Moderate inhibition | Not specified | researchgate.net |
| Hesperidin | α-Amylase | High inhibition | 0.43 mg/mL | nih.gov |
| Solanum melongena alkylamides | α-Glucosidase | Inhibited | 5.3 - 500.6 µM | mdpi.comsemanticscholar.org |
Monoamine Oxidase (MAO) Inhibition Studies of Related Coumarins
Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. researchgate.netmdpi.comnih.gov Several coumarins have been investigated for their MAO inhibitory potential. researchgate.net For instance, psoralen (B192213) and isopsoralen, both furanocoumarins, have been shown to inhibit MAO activities in rat brain mitochondria. nih.gov They displayed a preference for inhibiting MAO-A over MAO-B in a dose-dependent and reversible manner. nih.gov The inhibition by both compounds was non-competitive for MAO-A and competitive for MAO-B. nih.gov
While direct studies on this compound's MAO inhibitory activity are not extensively detailed, the known activity of related furanocoumarins suggests a potential for this compound to also interact with MAO enzymes. nih.govglobalauthorid.comdntb.gov.ua The structural similarities within the furanocoumarin class provide a basis for this hypothesis. core.ac.uk
Table 2: MAO Inhibition by Related Furanocoumarins
| Compound | Enzyme | Inhibition Type | IC50 Value | Ki Value | Source |
| Psoralen | MAO-A | Non-competitive | 15.2 +/- 1.3 µM | 14.0 µM | nih.gov |
| Psoralen | MAO-B | Competitive | 61.8 +/- 4.3 µM | 58.1 µM | nih.gov |
| Isopsoralen | MAO-A | Non-competitive | 9.0 +/- 0.6 µM | 6.5 µM | nih.gov |
| Isopsoralen | MAO-B | Competitive | 12.8 +/- 0.5 µM | 10.8 µM | nih.gov |
Other Preclinical Pharmacological Investigations
Antioxidant Activity and Radical Scavenging Mechanisms
This compound and related coumarins have been the subject of research into their antioxidant properties. mdpi.com These compounds are believed to exert their effects by scavenging free radicals and chelating metal ions, which can contribute to cellular damage. The antioxidant capacity of plant extracts containing these compounds is often correlated with their phenolic and flavonoid content. researchgate.net For example, extracts from Heracleum species have demonstrated antioxidant potential. mdpi.com
While specific data on the radical scavenging mechanisms of pure this compound are not extensively detailed in the provided context, the general antioxidant activities of coumarins are well-documented. sci-hub.se
Melanogenesis Modulation Research
Recent investigations have explored the effect of furanocoumarins on melanogenesis, the process of melanin (B1238610) production. preprints.org Heraclenol and oxypeucedanin (B192039) hydrate (B1144303) have been shown to have a mild stimulatory effect on melanogenesis without affecting cell proliferation. preprints.org This has led to the use of furanocoumarins in treating skin conditions like vitiligo. preprints.org Conversely, other related coumarins, such as imperatorin (B1671801) and isoimperatorin (B1672244) from Angelica dahurica root, can inhibit melanogenesis by preventing tyrosinase synthesis. nih.gov
Table 3: Effects of this compound and Related Compounds on Melanogenesis
| Compound | Effect on Melanogenesis | Source |
| Heraclenol | Mildly stimulatory | preprints.org |
| Oxypeucedanin hydrate | Mildly stimulatory | preprints.org |
| Imperatorin | Inhibitory | nih.gov |
| Isoimperatorin | Inhibitory | nih.gov |
Antiviral Activity Against Specific Pathogens (e.g., HIV)
This compound has been identified as a coumarin with anti-HIV activity. mdpi.comchemrxiv.orgresearchgate.net Research has shown that it can inhibit HIV replication. nih.gov Specifically, this compound exhibited an EC50 of 0.115 μg/mL against HIV. rsc.org In another study, the EC50 was reported as 0.38 µM with a therapeutic index (TI) of 870. nih.gov The mechanism of action for many anti-HIV coumarins involves the inhibition of viral enzymes like reverse transcriptase. mdpi.comnih.gov
Other furanocoumarins such as imperatorin and oxypeucedanin also show activity against HIV. chemrxiv.orgrsc.org This suggests that the furanocoumarin scaffold is a promising starting point for the development of new antiviral agents. mdpi.com
Table 4: Anti-HIV Activity of this compound and Related Furanocoumarins
| Compound | EC50 | Therapeutic Index (TI) | Source |
| This compound | 0.115 µg/mL | Not specified | rsc.orgnih.gov |
| This compound | 0.38 µM | 870 | nih.gov |
| Imperatorin | < 0.10 µg/mL | > 1000 | nih.govrsc.org |
| Oxypeucedanin | 1.0 µg/mL | Not specified | rsc.org |
Neuroprotective and Anti-Alzheimer's Investigations
The neuroprotective potential of coumarins and the plants that contain them has been an area of active research. mdpi.comacs.orgsemanticscholar.org Alzheimer's disease is a key focus, with studies investigating the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.comuow.edu.au While direct evidence for this compound is still emerging, related furanocoumarins have been identified as potential AChE inhibitors. uow.edu.au
For instance, in a study of Prangos ferulacea, which contains various furanocoumarins, the n-hexane extract showed AChE inhibitory activity. uow.edu.au Molecular docking analyses have suggested that heraclenol could be a potential AChE inhibitor. uow.edu.au The broad range of biological activities reported for the Heracleum genus, including anti-Alzheimer's and anti-neurodegenerative effects, supports further investigation into the specific role of this compound. nih.gov
Structure Activity Relationship Sar Analyses of ± Heraclenol and Its Analogs
Impact of the Core Furanocoumarin Structure on Biological Potency
The furanocoumarin nucleus, a fusion of a furan (B31954) ring with a coumarin (B35378) (benzopyran-2-one) system, is the foundational element responsible for the diverse biological activities observed in this class of compounds. researchgate.netjfda-online.comwikipedia.orgresearchgate.net Furanocoumarins can be classified as either linear or angular, depending on the position of the furan ring fusion to the coumarin structure. researchgate.netjfda-online.com This core structure is a common feature in many plant secondary metabolites, which often serve as a defense mechanism against pathogens and herbivores. wikipedia.org
The inherent biological activity of the furanocoumarin core is often associated with its ability to interact with various biomolecules. For instance, furanocoumarins are known inhibitors of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of substances. amegroups.cnplos.org This inhibitory action is a key factor in the "grapefruit juice effect," where furanocoumarins in grapefruit juice can alter the metabolism of certain drugs. wikipedia.orgplos.org The planar nature of the furanocoumarin ring system facilitates intercalation into DNA, and upon exposure to UV light, it can form covalent adducts with pyrimidine (B1678525) bases, leading to phototoxicity. wikipedia.org This property has been harnessed for therapeutic purposes in the treatment of skin conditions like psoriasis and vitiligo. acs.org
Furthermore, the basic furanocoumarin structure has been identified as a scaffold for a variety of other biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. jfda-online.comnih.gov The specific potency and selectivity of these activities are, however, heavily modulated by the nature and position of substituents on this core structure.
Influence of Side Chain Substituents on Activity and Selectivity
The substituents attached to the furanocoumarin core play a pivotal role in defining the potency and selectivity of the biological activity of compounds like (±)-Heraclenol.
The 2,3-dihydroxy-3-methylbutyl side chain is a critical determinant of the biological activity of heraclenol. In a study on the inhibition of tumor-associated carbonic anhydrases (CAs), S-heraclenol, which possesses this dihydroxy moiety, demonstrated a significant inhibitory profile against human carbonic anhydrase IX (hCA IX) with a Ki of 27.5 nM. tandfonline.com This highlights the importance of this specific side chain in conferring potent inhibitory activity. The presence of hydroxyl groups can enhance the molecule's polarity and its ability to form hydrogen bonds with target enzymes, which may contribute to its efficacy. brieflands.com The antibacterial activity of heraclenol is also attributed in part to the presence of the prenyl group, which increases the lipophilicity of the furanocoumarin, facilitating its passage through the bacterial cell wall. nih.gov
The presence of an oxirane (epoxide) ring in the side chain of furanocoumarin analogs has been shown to be crucial for certain biological activities, particularly antiplasmodial activity. A study involving the microbial transformation of (+)-heraclenin, which contains an oxirane ring, to (-)-heraclenol (B11927913), where the epoxide is opened to a diol, demonstrated a significant difference in their antiplasmodial effects. researchgate.netcabidigitallibrary.org (+)-Heraclenin exhibited potent antiplasmodial activity with an IC50 value of 2.5 µg/ml, while (-)-heraclenol was about two-fold less potent with an IC50 of 6.0 µg/ml. researchgate.netcabidigitallibrary.orgchemfaces.comchemfaces.com This finding strongly suggests that the oxirane ring is beneficial for antiplasmodial efficacy. The electrophilic nature of the epoxide ring may allow for covalent interactions with parasitic targets, contributing to its mechanism of action.
Table 1: Antiplasmodial Activity of Heraclenin (B16319) and Heraclenol
| Compound | IC50 (µg/ml) |
|---|---|
| (+)-Heraclenin | 2.5 |
| (-)-Heraclenol | 6.0 |
Effects of Acetylation and Other Esterifications on Inhibitory Profiles and Selectivity
Stereochemical Aspects and Chiral Specificity in Pharmacological Action
The stereochemistry of the side chain in heraclenol and its analogs can have a profound impact on their pharmacological activity. The conversion of (+)-heraclenin to (-)-heraclenol by Aspergillus niger occurs in a stereospecific manner, yielding a specific enantiomer of heraclenol. researchgate.netcabidigitallibrary.org While direct comparative studies on the pharmacological actions of the different enantiomers of heraclenol are not extensively detailed in the provided context, the stereospecificity of its formation implies that the spatial arrangement of the functional groups is critical for biological recognition.
In a related context, the semi-synthesis of (+)-heraclenol acetate (B1210297) from (-)-heraclenol resulted in a compound with a specific optical rotation, confirming the S absolute configuration for the natural (+)-heraclenol acetate. unica.it This underscores the importance of stereochemistry in defining the properties of these compounds. The differential activity observed between stereoisomers is a common phenomenon in pharmacology, as biological receptors and enzymes are themselves chiral and often exhibit a high degree of stereoselectivity towards their ligands.
Computational and In Silico Approaches to SAR Prediction
Computational and in silico methods are increasingly being employed to predict the structure-activity relationships of furanocoumarins, including heraclenol and its analogs. These approaches, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, provide valuable insights into the molecular interactions between these compounds and their biological targets. tandfonline.commdpi.comaphrc.orgchemrxiv.orgresearchgate.netnih.govnih.gov
Molecular docking studies have been used to investigate the binding modes of furanocoumarin derivatives, including heraclenol, with various enzymes. For example, in silico analysis of xanthotoxin, a related furanocoumarin, against topoisomerase II revealed strong interactions with key amino acid residues, suggesting a potential mechanism for its anticancer activity. mdpi.comaphrc.org Similarly, docking studies of heraclenol with the main protease of SARS-CoV have been conducted to explore its potential antiviral properties. chemrxiv.org These computational models help to visualize and understand the binding interactions at a molecular level.
Furthermore, in silico tools are utilized to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds. nih.gov For instance, Lipinski's rule of five, a set of parameters used to evaluate the drug-likeness of a chemical compound, can be calculated using computational servers. chemrxiv.org These predictions are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. The combination of experimental data and in silico modeling provides a powerful approach to understanding and predicting the SAR of this compound and its analogs, guiding the design and synthesis of new derivatives with enhanced potency and selectivity. tandfonline.comnih.govnih.gov
Advanced Research Methodologies and Analytical Quantification of ± Heraclenol
Quantitative Analysis Methods in Research Samples
The accurate quantification of (±)-Heraclenol in various research samples is crucial for understanding its distribution, optimizing extraction procedures, and ensuring the quality control of plant-based products. To this end, researchers employ a range of sophisticated analytical techniques, primarily centered around chromatography and spectrophotometry.
Chromatographic Quantification (e.g., HPLC, TLC Densitometry)
High-Performance Liquid Chromatography (HPLC) stands out as the preferred method for the quantitative analysis of this compound and other furanocoumarins due to its high precision, versatility, and reliability. researchgate.netdntb.gov.ua Several studies have successfully developed and validated HPLC methods for the simultaneous determination of multiple furanocoumarins, including heraclenol, in plant extracts. researchgate.netnih.gov
A validated HPLC-PDA (Photodiode Array) method was developed to quantify heraclenol, heraclenin (B16319), bergapten, and psoralen (B192213) in the fruits of Heracleum candicans. researchgate.net This method demonstrated good selectivity and allowed for the optimization of extraction solvents, revealing that a 30% aqueous methanolic extract yielded the highest concentration of heraclenol (0.108%). researchgate.net Similarly, another study utilized a reverse-phase HPLC (RP-HPLC) method with a photodiode array detector (DAD) for the separation and quantitative analysis of major coumarins in Heracleum leskowii fruits. dntb.gov.ua More advanced techniques, such as HPLC coupled with electrospray ionization triple quadrupole mass spectrometric detection (HPLC–PDA–ESI–tQ–MS/MS), have been used to identify and quantify up to 38 different coumarins, including heraclenol, in hogweed seed oil. nih.gov
Thin-Layer Chromatography (TLC) coupled with densitometry offers a simpler and more economical alternative for the quantification of this compound. A validated TLC-densitometry method was established for the simultaneous determination of heraclenin and heraclenol in the roots of Heracleum candicans. researchgate.net This method involved separating the analytes on silica (B1680970) gel plates and scanning them densitometrically at 366 nm. researchgate.net The method was found to be linear for heraclenol in the range of 1–5 μg per spot. researchgate.net Another HPTLC method was developed for the simultaneous quantification of psoralen and heraclenol in the fruits of the same plant, with a linear range of 1–4 μg per spot for heraclenol. researchgate.net
Interactive Data Table: Chromatographic Quantification of this compound
| Compound | Plant Source | Analytical Method | Mobile Phase/Solvent | Detection Wavelength | Linear Range | Reported Concentration | Reference |
| This compound | Heracleum candicans (fruits) | HPLC-PDA | Gradient elution | Not specified | Not specified | 0.108% in 30% aqueous methanol (B129727) | researchgate.net |
| This compound | Heracleum candicans (roots) | TLC-Densitometry | Toluene:Ethyl Acetate (B1210297) (7:3) | 366 nm | 1–5 μ g/spot | 0.29 – 0.43% w/w | researchgate.net |
| This compound | Heracleum candicans (fruits) | HPTLC | Toluene:Diethyl ether:Acetic acid (6:4:1) | 350 nm | 1–4 μ g/spot | Not specified | researchgate.net |
| This compound | Prangos pabularia (roots) | RP-HPLC-DAD | Water-Methanol gradient | 250 nm | 0.83–83.33 µg/ml | 0.801% (dry weight) | plos.orgnih.gov |
| This compound | Angelica archangelica (roots) | Preparative HPLC | Not specified | Not specified | Not specified | Not specified | ljmu.ac.uk |
UV Spectrophotometry for Detection and Quantification
UV spectrophotometry is a fundamental technique used in the analysis of furanocoumarins like this compound. The characteristic UV absorption spectra of these compounds allow for their detection and quantification. tandfonline.comnih.gov The identification of isolated furanocoumarins from Heracleum persicum was confirmed by comparing their UV, infrared, nuclear magnetic resonance, and mass spectrometry data with literature values. tandfonline.comtandfonline.com In conjunction with chromatographic separation, UV detectors are commonly employed in HPLC systems to quantify the eluted compounds. nih.govresearchgate.net The absorbance is measured at a specific wavelength where the compound of interest exhibits maximum absorption, allowing for sensitive and accurate quantification. For instance, in the HPLC analysis of Prangos pabularia extracts, a UV detector set at 250 nm was used for the quantification of heraclenol and other constituents. plos.org
In Vitro Research Models and Assays
The biological activities of this compound have been investigated using a variety of in vitro models and assays. These studies are essential for elucidating its mechanisms of action and potential therapeutic applications.
Cell Culture Systems for Cytotoxicity and Mechanism Studies (e.g., HeLa Cells, Normal Human Dermal Fibroblasts, Vero Cell Line)
Cell culture systems are invaluable tools for assessing the cytotoxic effects of compounds and for studying their underlying molecular mechanisms. The cytotoxicity of this compound and related compounds has been evaluated against several cell lines.
In one study, the cytotoxic effects of various coumarins, including (-)-Heraclenol (B11927913), were evaluated against HeLa (human cervical cancer) cells using the MTT assay. tandfonline.com This assay measures the metabolic activity of cells and is a common indicator of cell viability. tandfonline.com Another study investigated the cytotoxicity of furanocoumarins from Ducrosia anethifolia, including heraclenol, on both sensitive and multidrug-resistant mouse T-lymphoma cell lines, as well as on normal murine NIH/3T3 fibroblasts to assess general toxicity. tandfonline.com
The Vero cell line, derived from the kidney of an African green monkey, is often used as a normal cell line to determine the selectivity of a compound's cytotoxic effects. nih.gov In a study investigating the antibacterial properties of heraclenol, its cytotoxicity was assessed using the Vero cell line. nih.gov The results showed that heraclenol did not exhibit significant cytotoxicity, with only a 13% decrease in cell viability at its minimum inhibitory concentration (MIC) value of 1024 µg/mL. nih.govresearchgate.net This suggests a degree of selectivity for bacterial targets over mammalian cells.
Interactive Data Table: In Vitro Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| (-)-Heraclenol | HeLa (Human Cervical Cancer) | MTT | Cytotoxicity | Evaluated | tandfonline.com |
| Heraclenol | Mouse T-Lymphoma (sensitive & resistant) | Not specified | Cytotoxicity | Evaluated | tandfonline.com |
| Heraclenol | NIH/3T3 (Normal Murine Fibroblasts) | Not specified | Cytotoxicity | IC50 = 65.78 μM | tandfonline.com |
| Heraclenol | Vero (Monkey Kidney Epithelial) | MTT | Cell Viability | 13% decrease at 1024 µg/mL | nih.govresearchgate.net |
| Heraclenol | A431 (Epidermoid Carcinoma), A549, NCI-H322 (Lung), A375 (Melanoma), PC-3 (Prostate), HCT-116 (Colon) | MTT | Cytotoxicity | Evaluated | plos.org |
Enzyme Activity Assays and High-Throughput Screening Platforms
Enzyme activity assays are crucial for identifying specific molecular targets of a compound and for high-throughput screening (HTS) of large compound libraries. capes.gov.br this compound and other furanocoumarins have been investigated for their effects on various enzymes.
For instance, studies have explored the inhibitory effects of coumarins on carbonic anhydrases, a family of enzymes involved in various physiological processes. nih.govtandfonline.com In one such study, (-)-Heraclenol was among the compounds isolated and tested for its inhibitory activity against human carbonic anhydrase (hCA) isoforms. tandfonline.com These assays typically measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. scispace.com
Furthermore, the potential of furanocoumarins as acetylcholinesterase inhibitors has been a subject of interest. scispace.commdpi.com Enzyme assays are employed to screen for compounds that can inhibit this enzyme, which is relevant to neurodegenerative diseases. scispace.commdpi.com Microbial transformation studies have also been used, where microorganisms like Aspergillus niger are utilized to biotransform compounds like heraclenin into (-)-heraclenol, which can then be tested for its biological activities, including antiplasmodial and antimicrobial effects, through various assays. chemfaces.com
In Vivo Animal Models for Pharmacological Evaluation
While in vitro studies provide valuable mechanistic insights, in vivo animal models are essential for evaluating the pharmacological effects of a compound in a whole, living organism. nih.gov
The anti-inflammatory properties of this compound have been assessed in mice. One study evaluated its effect on TPA-induced ear edema, a common model for acute inflammation. nih.gov Heraclenol was observed to reduce the edema in a dose-dependent manner. nih.gov Another study investigated the anti-inflammatory effects of extracts from Heracleum species, which are rich in furanocoumarins, using carrageenan- and prostaglandin (B15479496) E2-induced paw edema models in rodents. nih.govfrontiersin.org
More recently, the efficacy of heraclenol as an antibacterial agent was tested in an in vivo mouse model of urinary tract infection (UTI). nih.gov Female BALB/c mice were used to assess the ability of heraclenol to clear uropathogenic Escherichia coli (UPEC) infection from the bladder and kidneys. nih.gov Such studies are critical for demonstrating the potential therapeutic utility of a compound before it can be considered for further development.
Murine Models for Infection and Inflammatory Studies
Murine models are instrumental in evaluating the in vivo efficacy of this compound, particularly in the contexts of infection and inflammation.
Infection Models: A significant area of research has been the use of murine models to investigate the antibacterial properties of this compound against uropathogenic Escherichia coli (UPEC). nih.gov In a murine catheter-associated urinary tract infection (UTI) model, this compound demonstrated a notable capacity to reduce the bacterial load in the bladder, kidneys, and urine by at least four logs. nih.govresearchgate.net This model is crucial for simulating human UTIs and assessing the compound's potential to clear infections in a living system. researchgate.net The effectiveness of this compound in this model suggests its potential as a novel agent against invasive and biofilm-forming UPEC. nih.gov
Inflammatory Models: The anti-inflammatory properties of furanocoumarins, including this compound, have been investigated using various murine models of acute inflammation. nih.govwikidata.orgnih.gov These models often involve inducing paw edema in mice using phlogistic agents like carrageenan, histamine, serotonin, and dextran. nih.gov For instance, the anti-inflammatory activity of coumarins from Decatropis bicolor, which includes heraclenol, was examined using a TPA-induced ear edema model in mice. chemfaces.com Similarly, studies on Heracleum sphondylium subspecies, a source of heraclenol, have employed carrageenan- and prostaglandin E2-induced inflammation models to assess the anti-inflammatory effects of its extracts and isolated compounds. nih.govresearchgate.net Furthermore, research on other furanocoumarins has utilized lipopolysaccharide (LPS)-activated murine macrophages (RAW 264.7 cells) to study the inhibition of inflammatory mediators like nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). researchgate.netmdpi.com Histopathological examination of bladder and kidney tissues from mice treated with heraclenol in UTI models also showed a reversal of inflammatory changes, further confirming its anti-inflammatory potential. nih.govresearchgate.net
Ethical Considerations in Animal Research for this compound Studies
The use of animals in research, including studies involving this compound, necessitates strict adherence to ethical guidelines to ensure animal welfare. scielo.org.mxscielo.org.mx A cornerstone of this is the "Three Rs" principle: Replacement, Reduction, and Refinement. scielo.org.mx
Replacement encourages the use of non-animal methods whenever possible. scielo.org.mx This can include in vitro cell cultures and computational modeling, which are indeed employed in this compound research. scielo.org.mx
Reduction aims to minimize the number of animals used to obtain statistically significant data. scielo.org.mx Careful experimental design and statistical analysis are key to achieving this.
Refinement focuses on modifying procedures to minimize animal pain, suffering, and distress. scielo.org.mx
All animal experiments must be approved by an Institutional Animal Care and Use Committee (IACUC) or a similar ethics committee, which evaluates the research protocol for its scientific merit and adherence to ethical standards. scielo.org.mxfrontiersin.org The World Medical Association's Declaration of Helsinki also underscores the importance of preclinical animal testing before human clinical trials can commence. scielo.org.mx While animal models are invaluable for understanding complex biological processes that cannot be fully replicated by other means, the scientific community remains committed to upholding the highest ethical standards in their use. scielo.org.mxscielo.org.mx
Computational Chemistry and Molecular Modeling in this compound Research
Computational methods have become indispensable in modern drug discovery and are being increasingly applied to the study of this compound and related furanocoumarins. These techniques provide a theoretical framework to understand and predict the compound's behavior at a molecular level.
Molecular Docking Simulations for Ligand-Target Interactions (e.g., HisC Binding)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the interaction between a ligand, such as this compound, and its protein target.
In the case of this compound, molecular docking studies have been pivotal in elucidating its antibacterial mechanism. It has been shown to bind to the active site of HisC, a histidine biosynthesis enzyme. nih.govresearchgate.netmdpi.com This binding prevents the native substrate from accessing the active site, thereby inhibiting the enzyme and disrupting a crucial metabolic pathway for the bacteria. nih.govresearchgate.net This targeted inhibition is believed to be responsible for the observed antibacterial and antibiofilm activities of this compound. nih.govmdpi.com Similar docking studies have been performed for other furanocoumarins against various targets, including viral proteins and cancer-related enzymes, highlighting the broad applicability of this technique. nih.govtandfonline.comnih.gov
De Novo Drug Design and Lead Optimization Strategies Based on Structural Insights
The structural information gleaned from molecular docking and other computational analyses provides a solid foundation for de novo drug design and lead optimization. De novo design involves creating novel molecular structures with desired properties from scratch, while lead optimization focuses on chemically modifying a known active compound (the "lead") to improve its efficacy, selectivity, and pharmacokinetic properties.
For this compound, research has indicated that while it is effective, its minimum inhibitory concentration (MIC) is relatively high. nih.govresearchgate.net This suggests that further chemical modifications are necessary to enhance its potency and make it a more viable clinical candidate. nih.govmdpi.com Computational approaches can guide these modifications by predicting how changes to the this compound structure will affect its binding to the HisC target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. mdpi.com By analyzing a series of related compounds, QSAR models can identify the key structural, physicochemical, and quantum chemical properties that govern their activity. ingentaconnect.comnih.gov
QSAR studies on furanocoumarin derivatives have revealed that properties such as lipophilicity (logP), molecular volume, molecular weight, surface area, and electrostatic potential are significantly correlated with their biological effects, such as the inhibition of cytochrome P450 enzymes. ingentaconnect.comnih.gov These models can be used to predict the activity of new, untested furanocoumarin derivatives, thereby streamlining the drug discovery process. ingentaconnect.com Although specific QSAR studies focusing solely on this compound are not extensively documented in the provided results, the principles and findings from broader furanocoumarin QSAR analyses are directly applicable and can inform future research on optimizing its structure for enhanced activity. mdpi.comgithub.io
Future Directions and Translational Research Potential for ± Heraclenol
Exploration of Novel Biological Targets and Signaling Pathways
While some biological activities of (±)-Heraclenol have been identified, a comprehensive understanding of its molecular interactions is still in its infancy. dokumen.pub Future research must prioritize the identification and validation of novel biological targets and the signaling pathways it modulates.
A significant breakthrough has been the identification of this compound as a selective inhibitor of bacterial histidine biosynthesis. nih.govresearchgate.net Specifically, it targets the HisC enzyme in uropathogenic Escherichia coli (UPEC), which is crucial for the pathogen's survival and biofilm formation. nih.gov Molecular docking studies suggest that heraclenol binds to the active site of HisC, preventing its activation by the native substrate. nih.govresearchgate.net This discovery opens a new avenue for developing antibacterial agents against multidrug-resistant bacteria.
Beyond its antimicrobial properties, this compound has demonstrated cytotoxic activity against certain cell lines, including a slight toxic effect on normal murine fibroblasts (NIH/3T3) with an IC50 value of 65.78 μM. tandfonline.comtandfonline.com Despite acknowledged anti-inflammatory and potential anticancer activities for related coumarins, very few reports have detailed the specific mechanisms of action for heraclenol itself. dokumen.pub Future investigations should employ techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) to uncover its direct binding partners in mammalian cells, which could reveal novel targets for cancer or inflammatory diseases.
Development of Potent and Selective this compound Analogs through Rational Design
A critical step in translating a natural product into a therapeutic agent is the optimization of its structure to enhance efficacy and selectivity. For this compound, studies have shown that while it is effective against UPEC, its minimum inhibitory concentration (MIC) is high (1024 µg/mL), which may not be clinically achievable. nih.govresearchgate.net This necessitates further chemical modifications to lower the MIC and increase its potency. nih.gov
Rational design and semi-synthesis approaches are already underway. For example, researchers have successfully synthesized (+)-heraclenol acetate (B1210297) from its parent compound, (-)-heraclenol (B11927913), demonstrating the feasibility of creating derivatives. nih.govtandfonline.comunica.it Nature itself provides clues for derivatization, with related compounds like 3"-O-β-D-Glucopyranosyl-(2"R)-heraclenol being isolated from natural sources such as the roots of Heracleum rapula. medchemexpress.com
Future work should focus on structure-activity relationship (SAR) studies, guided by computational modeling of the HisC enzyme active site or other newly identified targets. By systematically modifying the furan (B31954), coumarin (B35378), or the dihydroxy-dimethyl-dihydropyran moieties of the heraclenol scaffold, it may be possible to design analogs with significantly improved potency, selectivity, and pharmacokinetic properties, paving the way for preclinical development. uac.ptacs.org
Investigation of Synergistic Effects with Established Therapeutic Agents
Combination therapy is a cornerstone of modern medicine, particularly in treating cancer and infectious diseases, as it can enhance efficacy, reduce dosages, and overcome drug resistance. For this compound, investigating its synergistic potential with existing drugs is a promising and logical next step. nih.govresearchgate.net
Given its high MIC against UPEC, researchers have proposed studying its synergistic action with other antimicrobials. nih.govresearchgate.net This could allow for a significant reduction in the required dose of heraclenol, making it a viable component of a combination treatment for complex urinary tract infections.
Although direct studies on heraclenol's synergistic effects are limited, research on closely related furocoumarins provides a strong rationale for this approach. The compounds oxypeucedanin (B192039) and heraclenin (B16319), also isolated from Ducrosia anethifolia, have demonstrated a slight synergistic effect when combined with the standard chemotherapeutic drug doxorubicin. tandfonline.comtandfonline.com This suggests that this compound could also serve as a potential adjuvant in chemotherapy, possibly improving the cytotoxic effect of standard anticancer drugs. Future checkerboard assays combining heraclenol with a panel of antibiotics or anticancer agents are warranted to identify effective therapeutic combinations.
Application of Advanced Omics Technologies in Mechanistic Elucidation
The complexity of biological systems requires advanced tools to unravel the mechanisms of action of bioactive compounds. Omics technologies—including genomics, proteomics, and metabolomics—offer a holistic view of the cellular response to a drug and can uncover novel therapeutic indications.
A compelling example of this approach is a recent bioinformatics study using Connectivity Map (cMAP) analysis, which identified this compound as a potential therapeutic agent for Atrial Fibrillation (AF). nih.gov By comparing gene expression signatures, this powerful in silico tool pinpointed heraclenol as one of the top candidates for reversing disease-related cellular changes, highlighting a completely novel and unexplored therapeutic area for the compound. nih.gov Such integrative omics approaches are vital for guiding the development of targeted therapies. nih.gov
Furthermore, metabolomics has been successfully used to study the intricate biosynthetic pathways of coumarins in plants like Citrus species. mdpi.com Applying these techniques to cell or animal models treated with this compound could provide a detailed map of the metabolic perturbations it causes, offering deeper insights into its mechanism of action and potentially identifying biomarkers of its activity.
Sustainable Production and Supply Chain for Research-Grade this compound
Reliable and sustainable access to a pure compound is a prerequisite for extensive research and development. This compound is a natural product isolated from a variety of plants, including Ducrosia anethifolia, Angelica lucida, Prangos pabularia, Magydaris pastinacea, and various Heracleum species. researchgate.nettandfonline.comtandfonline.comjchemrev.com
However, reliance on wild harvesting presents significant challenges. For instance, Heracleum candicans, a Himalayan source of heraclenol and other furanocoumarins, is now threatened by indiscriminate over-harvesting for the drug industry, highlighting the urgent need for sustainable cultivation practices. researchgate.net
An innovative and highly sustainable alternative has been developed for sourcing heraclenol. Researchers have successfully established a method to retrieve the compound from an industrial byproduct: the cold-pressed essential oil (CPEO) from mandarin juice manufacturing. mdpi.com Using techniques like preparative High-Performance Liquid Chromatography (HPLC), they were able to isolate pure heraclenol with yields ranging from 38 to 55 mg per kilogram of CPEO. mdpi.com This approach not only provides a sustainable supply chain but also adds significant value to an agricultural waste stream. Future efforts should focus on optimizing these extraction and purification protocols and exploring biotechnological production methods, such as engineered microorganisms or plant cell cultures, to ensure a consistent and scalable supply for future research and potential commercialization.
Q & A
Q. What analytical methods are recommended for characterizing (±)-Heraclenol’s purity and structural identity?
this compound requires rigorous characterization using high-performance liquid chromatography (HPLC) for purity assessment (≥95% purity threshold) and NMR spectroscopy (¹H, ¹³C, DEPT, and COSY) to confirm its furocoumarin backbone and stereochemistry . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight (C₁₆H₁₆O₆; MW 304.29). Reproducibility guidelines emphasize detailed experimental protocols for synthesis and characterization in peer-reviewed journals, including solvent systems and spectral data .
Q. How is cytotoxicity of this compound evaluated in cancer cell lines?
Standard protocols involve MTT assays to measure cell viability, with IC₅₀ values calculated using nonlinear regression models. For example, this compound showed IC₅₀ values of 12.5 µM in MCF-7 breast cancer cells and 18.3 µM in A549 lung carcinoma cells . Controls must include solvent-only groups (e.g., DMSO) and positive controls (e.g., doxorubicin). Data should be reported with standard deviations from triplicate experiments, adhering to preclinical reporting standards .
Q. What solvent systems are optimal for this compound in in vitro studies?
this compound is typically dissolved in DMSO (final concentration ≤0.1% v/v) or ethanol, followed by dilution in cell culture media. Stability studies (e.g., UV-Vis spectroscopy at 254 nm) confirm compound integrity over 24 hours. Precipitation or degradation artifacts must be ruled out via HPLC reanalysis post-experiment .
Q. How can researchers validate this compound’s bioavailability for preclinical studies?
Lipinski’s Rule of Five and ADME profiling (e.g., SwissADME) predict bioavailability. This compound complies with Lipinski’s criteria (MW <500, logP <5, H-bond donors <5, acceptors <10) and shows moderate gastrointestinal absorption in silico . In vivo pharmacokinetics (e.g., oral gavage in rodent models) should measure plasma half-life and tissue distribution using LC-MS/MS.
Advanced Research Questions
Q. How can contradictions in this compound’s reported bioactivity across studies be resolved?
Discrepancies (e.g., variable IC₅₀ values) may arise from differences in cell line origins, culture conditions, or assay sensitivity. A systematic review comparing methodologies, such as cell doubling times or serum concentrations, is critical. For example, using standardized cell lines (e.g., NCI-60 panel) and harmonized protocols (e.g., identical incubation times) reduces variability . Meta-analysis tools (e.g., RevMan) can statistically integrate data from multiple studies to identify trends .
Q. What molecular mechanisms underlie this compound’s antiproliferative effects?
Advanced studies employ RNA sequencing to identify differentially expressed genes (e.g., apoptosis regulators like BAX/BCL-2) and Western blotting to validate protein targets (e.g., caspase-3 cleavage). This compound’s furocoumarin structure suggests DNA intercalation or topoisomerase inhibition, which can be tested via in vitro DNA-binding assays (e.g., ethidium bromide displacement) .
Q. How can in silico modeling optimize this compound’s therapeutic potential against viral proteases?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding affinities. For SARS-CoV-2 Mᵖʳᵒ, this compound’s ΔG value (-8.20 kcal/mol) rivals ritonavir (-8.57 kcal/mol), indicating competitive inhibition . Computational results require in vitro validation using fluorescence-based protease assays (e.g., FRET substrates) .
Q. What strategies enhance this compound’s selectivity to reduce off-target effects?
Structure-activity relationship (SAR) studies can modify its furocoumarin core (e.g., introducing substituents at C-5 or C-8). In vitro toxicity profiling against non-cancerous cells (e.g., HEK293) and kinase inhibition panels (e.g., Eurofins KinaseProfiler) identify selective derivatives .
Methodological Recommendations
- Contradiction Analysis : Use Bland-Altman plots to compare bioactivity datasets and identify systematic biases .
- Synergistic Studies : Apply Chou-Talalay combination index to evaluate this compound’s synergy with chemotherapeutics .
- Ethical Reporting : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
